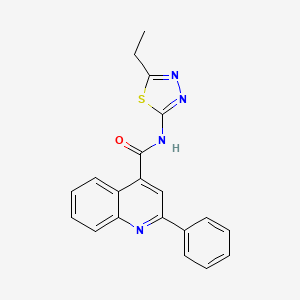![molecular formula C34H38N4O4 B14952061 N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]](/img/structure/B14952061.png)
N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is known for its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through condensation reactions. These intermediates are then subjected to further reactions, such as hydrazone formation, to yield the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
化学反应分析
Types of Reactions
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Catalysts like palladium or nickel, and reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
科学研究应用
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine)
- (E,E)-1,4-Phenylenebis(N-phenylmethanimine)
- N,N’-(((1E,1’E)-1,4-phenylenebis(ethene-2,1-diyl))bis(4,1-phenylene))bis(2-ethyl-6-methyl-N-phenylaniline)
Uniqueness
N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] stands out due to its unique combination of functional groups and structural complexity
属性
分子式 |
C34H38N4O4 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenoxy)-N-[(E)-[(E)-3-[4-[(E,3E)-3-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C34H38N4O4/c1-23(19-35-37-33(39)21-41-31-13-7-25(3)27(5)17-31)15-29-9-11-30(12-10-29)16-24(2)20-36-38-34(40)22-42-32-14-8-26(4)28(6)18-32/h7-20H,21-22H2,1-6H3,(H,37,39)(H,38,40)/b23-15+,24-16+,35-19+,36-20+ |
InChI 键 |
WPAOFQKWYJAEOY-MYODXNHMSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)/C=C(/C=N/NC(=O)COC3=CC(=C(C=C3)C)C)\C)/C)C |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC(=CC2=CC=C(C=C2)C=C(C)C=NNC(=O)COC3=CC(=C(C=C3)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951998.png)

![7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14952001.png)

![1-(4-Ethylpiperazin-1-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B14952028.png)

![N-(2,4-dimethoxyphenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B14952033.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952041.png)
![1-[(3-fluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B14952048.png)
![N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952052.png)
![2-Hydroxy-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14952053.png)
